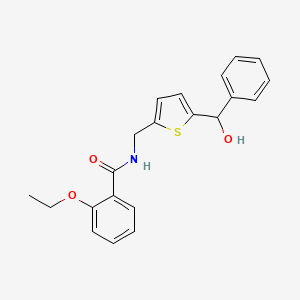

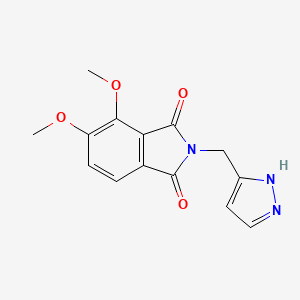

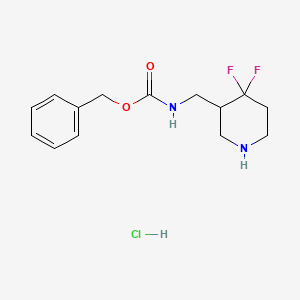

4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

1. Fused Multifunctionalized Isoindole-1,3-diones

- Application Summary: Isoindole-1,3-dione derivatives, also known as phthalimides, are an important class of biological and pharmaceutical compounds. They are widespread structural motifs in a plethora of different natural products .

- Methods of Application: These derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines. The facile synthesis of fused multifunctionalized isoindole-1,3-diones by a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives is reported .

- Results or Outcomes: The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

2. Anticancer Evaluation of 1-benzo [1,3]dioxol-5-yl-3-N-fused Heteroaryl Indoles

- Application Summary: A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

- Methods of Application: These compounds were synthesized via a Pd-catalyzed C-N cross-coupling .

- Results or Outcomes: The compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Some compounds showed IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

3. Coupled Oxidation of Imidazoles and Tetraynes

- Application Summary: This research presents the synthesis of fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes .

- Methods of Application: The synthesis involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .

- Results or Outcomes: The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

4. Antioxidant Activity of Isoindole-1,3-dione Derivatives

- Application Summary: A study generated derivatives containing 2-methyl-4-oxo-4 H-quinazoline and thiophene moiety connected to 1 H-isoindole-1,3(2 H)-dione or hexahydro-1 H-isoindole-1,3(2 H)-dione .

- Methods of Application: The compounds were synthesized by connecting 2-methyl-4-oxo-4 H-quinazoline and thiophene moiety to 1 H-isoindole-1,3(2 H)-dione or hexahydro-1 H-isoindole-1,3(2 H)-dione .

- Results or Outcomes: All tested compounds showed antioxidant activity. It is noteworthy that this is more evident for the derivative containing a thiophene moiety .

5. Synthesis of Fused Multifunctionalized Isoindole-1,3-diones

- Application Summary: This research presents the synthesis of fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes .

- Methods of Application: The synthesis involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .

- Results or Outcomes: The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

6. Antioxidant Activity of Isoindole-1,3-dione Derivatives

- Application Summary: A study generated derivatives containing 2-methyl-4-oxo-4 H-quinazoline and thiophene moiety connected to 1 H-isoindole-1,3(2 H)-dione or hexahydro-1 H-isoindole-1,3(2 H)-dione .

- Methods of Application: The compounds were synthesized by connecting 2-methyl-4-oxo-4 H-quinazoline and thiophene moiety to 1 H-isoindole-1,3(2 H)-dione or hexahydro-1 H-isoindole-1,3(2 H)-dione .

- Results or Outcomes: All tested compounds showed antioxidant activity. It is noteworthy that this is more evident for the derivative containing a thiophene moiety .

properties

IUPAC Name |

4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4/c1-20-10-4-3-9-11(12(10)21-2)14(19)17(13(9)18)7-8-5-6-15-16-8/h3-6H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVMZPYBOXJYKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)CC3=CC=NN3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dimethoxy-2-(1H-pyrazol-5-ylmethyl)isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(3-chloro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2400323.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2400328.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2400331.png)

![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)